acetonitrile CAS No. 1454881-61-8](/img/structure/B2778737.png)

(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

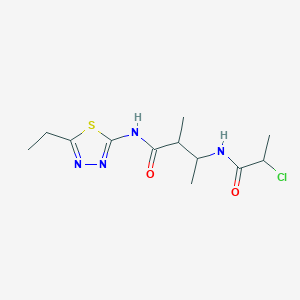

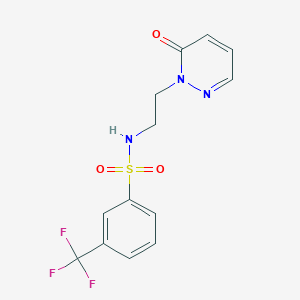

“(2E)-(5-Chloro-2-fluorophenyl)sulfonyl acetonitrile” is a chemical compound with the molecular formula C13H12ClFN2O2S . It has an average mass of 314.763 Da and a monoisotopic mass of 314.029205 Da . This compound has potential applications in scientific research, particularly in medicinal chemistry and drug development.

Synthesis Analysis

Piperidine derivatives, such as “(2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación

Catalysis and Reaction Mechanisms

Research on catalysis by amine salts of aromatic nucleophilic substitution reactions provides insight into the behavior of similar chemical structures in reactions. Hirst and Onyido (1984) found that reactions involving chloro-dinitrobenzene with aniline in acetonitrile are catalyzed by specific amine salts, but not by others, suggesting a role for such structures in facilitating nucleophilic substitution reactions through stabilization of intermediates (Hirst & Onyido, 1984).

Nucleophilic Substitution

A study by He et al. (1993) on the incorporation of radioisotopes into piperidine derivatives via nucleophilic displacement highlights the reactivity of these compounds in synthesizing labeled molecules for research, indicating potential applications in tracer studies or drug development (He et al., 1993).

Fluorescence and Photophysics

Danko et al. (2011) explored the spectral properties of novel fluorophores, which can shed light on the design and application of fluorescence-based sensors or imaging agents. The study discusses the influence of structural modifications on fluorescence intensity and quantum yield, relevant for compounds like "(2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile" in developing optical materials or probes (Danko et al., 2011).

Antibacterial Activities

Research into the synthesis and antibacterial activities of piperazine derivatives, as conducted by Qi (2014), provides a framework for evaluating similar compounds for antimicrobial properties. This study emphasizes the potential of sulfonyl and piperazine groups in contributing to the antibacterial efficacy of new chemical entities (Qi, 2014).

Kinetics and Isotope Effects

Jarczewski et al. (1986) investigated the kinetics and mechanism of reactions involving fluorinated compounds with piperidine, offering insights into the reaction dynamics and pathways that could be relevant for similar sulfonyl-containing compounds in chemical synthesis or modification processes (Jarczewski et al., 1986).

Propiedades

IUPAC Name |

(2E)-2-(5-chloro-2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2O2S/c14-9-4-5-10(15)12(7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDORTZQADDZPJO-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)Cl)F)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN/C(=C(\C#N)/S(=O)(=O)C2=C(C=CC(=C2)Cl)F)/C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2778659.png)

![N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778660.png)

![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide](/img/structure/B2778662.png)

![2-((E)-2-((E)-2-chloro-3-((E)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B2778664.png)

![2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2778668.png)

![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)

![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)

![N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2778677.png)